2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid
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Overview
Description
2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid is an organic compound characterized by the presence of a benzodioxole ring and a benzoic acid moiety connected through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The imine linkage and aromatic rings facilitate binding to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: Similar in structure but lacks the benzodioxole ring.
Benzoic acid derivatives: Compounds like 2-aminobenzoic acid and 4-aminobenzoic acid share structural similarities but differ in functional groups and reactivity.
Properties
CAS No. |
63098-83-9 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)11-3-1-2-4-12(11)16-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2,(H,17,18) |
InChI Key |
RHCLXWLKFSMOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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